(Pentafluorophenyl)dimethylsilane
Description
Properties
InChI |
InChI=1S/C8H6F5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFJNDOVALKJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13888-77-2 | |
| Record name | (Pentafluorophenyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of Pentafluorophenyl Dimethylsilane
Electronic Influence of Pentafluorophenyl Groups on Silicon Reactivity
The pentafluorophenyl (C₆F₅) group is a strong electron-withdrawing substituent, which significantly influences the reactivity of the silicon atom in (pentafluorophenyl)dimethylsilane. This electron-withdrawing nature arises from the cumulative inductive effect of the five fluorine atoms on the aromatic ring. As a result, the silicon center becomes more electropositive, enhancing its susceptibility to nucleophilic attack. This increased electrophilicity is a key factor in the diverse reactivity of pentafluorophenyl-substituted silanes.
The electronic effect of the pentafluorophenyl group also plays a crucial role in stabilizing anionic intermediates. For instance, in reactions involving the formation of pentacoordinate silicon species, the C₆F₅ group can effectively delocalize the negative charge, thereby stabilizing the transition state and facilitating the reaction. This stabilizing effect has been observed in various transformations, including cross-coupling and nucleophilic substitution reactions.
Lewis Acidity and Formation of Pentacoordinate Silicon Intermediates
The electron-deficient nature of the silicon atom in this compound, induced by the C₆F₅ group, imparts significant Lewis acidic character to the molecule. This Lewis acidity allows it to interact with Lewis bases, leading to the formation of hypervalent silicon species, particularly pentacoordinate silicon intermediates. nih.gov The formation of these intermediates is a critical step in many reactions catalyzed or mediated by this compound.
Studies have shown that the pentafluorophenyl group has a pronounced stabilizing effect on the formation of these pentacoordinate silicon species. nih.gov Computational studies have revealed that in trigonal bipyramidal siliconates, the C₆F₅ group preferentially occupies an equatorial position, while more electronegative atoms or groups tend to occupy the apical positions. nih.gov This arrangement is crucial for the subsequent transfer of groups from the silicon atom. The stability and reactivity of these pentacoordinate intermediates are influenced by factors such as the nature of the Lewis base activator and the solvent.
Carbon-Carbon Bond Forming Reactions
This compound and its derivatives are valuable reagents in a variety of carbon-carbon bond-forming reactions, leveraging the unique reactivity conferred by the pentafluorophenyl group.
Cross-Coupling Reactions (e.g., Hiyama Coupling)
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org this compound derivatives can participate in Hiyama-type coupling reactions. The activation of the silicon-carbon bond is a crucial step in the catalytic cycle and is typically achieved using a fluoride (B91410) source or a base. organic-chemistry.org This activation leads to the formation of a pentacoordinate silicate, which then undergoes transmetalation with the palladium catalyst. organic-chemistry.orgorganic-chemistry.org
A modification of the traditional Hiyama coupling, known as the Hiyama-Denmark coupling, utilizes silanols and does not require a fluoride activator, making it compatible with silyl-protected substrates. organic-chemistry.org While the traditional Hiyama coupling is thought to proceed through a pentavalent silicon species, the Hiyama-Denmark coupling mechanism is proposed to involve the direct transmetalation from an organopalladium(II) silanolate complex. organic-chemistry.org
Table 1: Comparison of Hiyama and Hiyama-Denmark Coupling
| Feature | Hiyama Coupling | Hiyama-Denmark Coupling |
| Silicon Reagent | Organosilane | Silanol (B1196071) |
| Activator | Fluoride ion or base organic-chemistry.org | Base (no fluoride needed) organic-chemistry.org |
| Key Intermediate | Pentacoordinate silicon species organic-chemistry.orgorganic-chemistry.org | Organopalladium(II) silanolate complex organic-chemistry.org |
| Substrate Compatibility | Can be sensitive to fluoride-labile groups | Compatible with silyl-protecting groups organic-chemistry.org |
Aldol (B89426) Reactions Mediated by Pentafluorophenylsilyl Enol Ethers
Silyl (B83357) enol ethers are important intermediates in organic synthesis, particularly in aldol-type reactions. wikipedia.orgyoutube.com Pentafluorophenylsilyl enol ethers can be generated and utilized in these transformations. The Mukaiyama aldol reaction, for example, involves the addition of a silyl enol ether to a carbonyl compound in the presence of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the pentafluorophenyl group can influence the reactivity and stereoselectivity of these reactions. An efficient metal-free aldol-type reaction has been developed using fluorinated silyl enol ethers with acetals or ketals, catalyzed by perchloric acid, to produce fluoroalkyl ethers. nih.gov
The reaction proceeds through the formation of an enolate equivalent, which then attacks the electrophilic carbonyl carbon. The choice of the silyl group can impact the stability and reactivity of the silyl enol ether.
Electrophilic Reactions with Iminium Cations
This compound can participate in carbon-carbon bond-forming reactions with electrophiles such as iminium cations. These reactions are typically mediated by a Lewis base, which activates the silane (B1218182) towards nucleophilic attack. nih.gov Theoretical and experimental studies have shown that the transfer of the pentafluorophenyl group from the silicon to the iminium cation is a key step. nih.gov
The efficiency of this process is influenced by several factors. The reactivity of the silane is enhanced when weaker Lewis bases are used as activators. nih.gov Furthermore, the geometry of the pentacoordinate silicon intermediate plays a crucial role, with the C₆F₅ group being more reactive when positioned at an apical site. nih.gov The reaction can also be rendered more efficient by making the process intramolecular. nih.gov
Silicon-Heteroatom Bond Transformations
Beyond carbon-carbon bond formation, this compound and related compounds are involved in transformations that form bonds between silicon and heteroatoms. The chlorosilane functionality, for instance, is highly reactive towards nucleophiles.
Reactions with nucleophiles like alcohols and amines lead to the formation of siloxanes and silazanes, respectively. Hydrolysis of the chlorosilane moiety readily produces silanols. These silanols can then undergo condensation reactions to form polysiloxanes. The pentafluorophenyl group influences the reactivity of the Si-Cl bond and the stability of the resulting silicon-heteroatom linkage.
Hydrosilylation Chemistry as a Silane Source
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond in an alkene or alkyne, respectively. This process is a highly efficient, atom-economical method for forming carbon-silicon bonds, leading to the production of a wide array of organosilicon compounds. The reaction is almost always catalyzed, with a variety of catalysts being employed to achieve high efficiency and selectivity.
While platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst have historically dominated the field, significant research has been dedicated to developing alternative catalysts. rsc.org These include complexes of other precious metals such as rhodium and iridium, as well as more abundant and cost-effective non-precious metals like iron, nickel, and cobalt. nih.gov Furthermore, non-transition metal catalysts, including Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as potent promoters of hydrosilylation. rsc.orgresearchgate.net
The general mechanism of metal-catalyzed hydrosilylation often involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated substrate (e.g., an alkene), migratory insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the alkylsilane product and regenerate the catalyst.
This compound, with its Si-H bond, is a potential silane source for such reactions. The electron-withdrawing nature of the pentafluorophenyl group can influence the polarization and reactivity of the Si-H bond, which may affect its interaction with different catalytic systems. Research has explored a variety of silanes in these reactions, demonstrating the versatility of the hydrosilylation process.
Table 1: Catalyst Systems for the Hydrosilylation of Olefins
| Catalyst Type | Metal Center/Active Species | Substrate Examples | Key Features |
| Precious Metal | Platinum, Rhodium, Iridium | Alkenes, Alkynes | High activity and selectivity, widely used in industry. rsc.orgnih.govrsc.org |
| Non-Precious Metal | Iron, Cobalt, Nickel | Styrenes, Aliphatic Alkenes | Cost-effective, unique chemo- and regioselectivity. nih.gov |
| Lewis Acid | B(C₆F₅)₃, Al(C₆F₅)₃ | Alkenes | Metal-free, operates via silylium-type intermediates. researchgate.net |
| Heterogeneous | Supported Nanoparticles (e.g., Pt) | 1-Octene | Recyclable, reduced metal leaching. nih.gov |
Oxidation and Reduction Processes at the Silicon Center
The silicon-hydride bond in this compound is the primary site for oxidation and reduction reactions. In the context of reductions, organosilanes serve as effective hydride donors, particularly in the presence of an acid catalyst. This process, known as ionic hydrogenation, typically involves the protonation of the substrate to form a carbocation intermediate, which is then reduced by the silane. researchgate.net
The efficiency of a silane as a reducing agent is influenced by the substituents on the silicon atom. The electron-withdrawing pentafluorophenyl group in this compound is expected to decrease the hydridic character of the Si-H bond compared to simple trialkylsilanes. However, under acidic conditions, it can still function as a reducing agent for substrates capable of forming stable carbocations. researchgate.net
Conversely, the Si-H bond can undergo oxidation. The oxidation of silanes can lead to the formation of silanols (R₃SiOH) and subsequently disiloxanes (R₃Si-O-SiR₃) upon condensation. This transformation is a key reaction in silicone chemistry. While specific studies on the controlled oxidation of this compound are not extensively detailed in the literature, the general principles of silane oxidation apply.
The reactivity of the Si-H bond can also be enhanced by fluoride ions, which can coordinate to the silicon center to form a more reactive pentacoordinate hydridosilicate. This increases the hydridic character of the hydrogen atom, making the silane a more potent reducing agent. researchgate.net
Cleavage Studies of the Silicon-Pentafluorophenyl Bond
The silicon-pentafluorophenyl (Si-C₆F₅) bond is a key structural feature of this compound, and its cleavage is a subject of mechanistic interest. The C₆F₅ group is a strong electron-withdrawing group, which makes the silicon atom more electrophilic and the Si-C bond susceptible to nucleophilic attack.
One of the most common reagents for cleaving silicon-carbon bonds is a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of silicon for fluorine drives this reaction. The fluoride ion attacks the electrophilic silicon center, leading to the formation of a pentacoordinate intermediate. Subsequent cleavage of the Si-C bond results in a fluorosilane and a carbanion, in this case, the pentafluorophenyl anion.
Lewis acids are also known to mediate the cleavage of bonds to silicon. Strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can interact with the silane, potentially activating the Si-C bond towards cleavage, especially in the presence of other reagents. researchgate.net This can lead to the formation of ion-pair intermediates that are crucial for subsequent transformations. researchgate.net
Table 2: Reagents for Silicon-Carbon Bond Cleavage
| Reagent Type | Example | Mechanism | Result |
| Nucleophilic (Fluoride) | TBAF | Nucleophilic attack on silicon | Formation of a fluorosilane and a carbanion |
| Electrophilic (Lewis Acid) | B(C₆F₅)₃ | Activation of the silane | Formation of ion-pair intermediates, bond cleavage researchgate.net |
Role as Transient Species and Versatile Reagents in Organic Synthesis
This compound can serve as a precursor to transient reactive species and as a versatile reagent in various organic transformations. The generation of these species often involves the activation of the Si-H or Si-C₆F₅ bond.
Activation of the Si-H bond by a strong Lewis acid can lead to the formation of a silylium (B1239981) ion-like species. This highly electrophilic transient species can then participate in a variety of reactions, including the hydrosilylation of olefins through a pathway involving the formation of a carbenium ion intermediate. researchgate.net
Furthermore, cleavage of the Si-C₆F₅ bond can generate a pentafluorophenyl anion or a related organometallic species if a metal-based reagent is used. These species can then act as nucleophiles or as partners in cross-coupling reactions. While direct applications of this compound in this context are not widely reported, the use of other organosilanes in reactions like the Hiyama cross-coupling suggests the potential for such reactivity. The generation of tetraorganosilanes, which are useful reagents and functional materials, often relies on the nucleophilic substitution of chlorosilanes with organometallic reagents. orgsyn.org this compound could potentially be synthesized or utilized through analogous pathways.
The combination of a reactive Si-H bond and the unique electronic properties of the pentafluorophenyl group makes this silane a potentially valuable building block in the synthesis of complex organosilicon compounds and other functional materials.
Catalytic and Reagent Applications in Synthetic Chemistry
Lewis Acid Catalysis in Organic Transformations
While the pentafluorophenyl group is known to significantly enhance the Lewis acidity of the silicon center in silanes, (Pentafluorophenyl)dimethylsilane itself is not typically employed as a primary Lewis acid catalyst. The Lewis acidity of silanes can be increased by the introduction of electron-withdrawing substituents, and while the C6F5 group is highly effective in this regard, the presence of two methyl groups on the silicon in this compound moderates its acidity.
In the broader context of Lewis acid catalysis involving related compounds, highly fluorinated organoboranes, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are exceptionally strong Lewis acids and are widely used as catalysts for a variety of organic transformations. These boranes can activate hydrosilanes, including this compound, facilitating subsequent reactions. The interaction between the Lewis acidic borane (B79455) and the hydrosilane polarizes the Si-H bond, enhancing its hydridic character and rendering it more reactive towards electrophiles.
For instance, the activation of pentafluorophenylsilanes by weak Lewis bases has been studied, highlighting the significant stabilizing effect of the pentafluorophenyl group on the formation of pentacoordinate silicon species. Current time information in Bangalore, IN. However, in most catalytic cycles where a strong Lewis acid is required, this compound is more likely to function as a reagent that is activated by a more potent Lewis acid catalyst rather than acting as the catalyst itself.
Hydrosilylation Catalysis
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (e.g., an alkene or alkyne), is a fundamental process in organosilicon chemistry. This reaction is almost always catalyzed, typically by transition metal complexes (most notably platinum compounds) or strong Lewis acids.
There is no substantial evidence to suggest that this compound acts as a catalyst for hydrosilylation reactions. Instead, it serves as a reagent in such transformations. The catalytic cycle for hydrosilylation commonly involves the activation of the silane (B1218182) by the catalyst. For example, in platinum-catalyzed hydrosilylation, the reaction is thought to proceed through the oxidative addition of the Si-H bond to the platinum center.
In metal-free hydrosilylation, a strong Lewis acid like tris(pentafluorophenyl)borane can catalyze the reaction by activating the hydrosilane. This activation makes the silicon atom more electrophilic and facilitates the transfer of the hydride to the unsaturated substrate. While this compound can be the hydrosilane used in these reactions, the catalytic activity is attributed to the stronger Lewis acid present in the system.
A summary of common catalyst types for hydrosilylation is presented below:
| Catalyst Type | Examples | Role of this compound |
| Transition Metal Complexes | Speier's catalyst (H2PtCl6), Karstedt's catalyst | Reagent (Hydrosilylating agent) |
| Lewis Acids | Tris(pentafluorophenyl)borane (B(C6F5)3) | Reagent (Activated by the Lewis acid) |
Co-catalytic Roles in Carbonyl Reductions and Deoxygenation Processes
This compound can function as a reducing agent in the deoxygenation of carbonyl compounds, but it does not typically act as a co-catalyst. These reductions are generally mediated by a primary catalyst that activates the silane.
The deoxygenation of aldehydes and ketones to the corresponding alkanes using a hydrosilane is often catalyzed by strong Lewis acids like tris(pentafluorophenyl)borane. acs.org The mechanism involves the activation of the silane by the Lewis acid, followed by the reduction of the carbonyl group. The silane is consumed stoichiometrically as the reductant in this process.
Heterogeneous catalysts, such as palladium on carbon (Pd/C), have also been employed for the deoxygenation of benzylic aldehydes and ketones using polymethylhydrosiloxane (B1170920) (PMHS), another type of silane, as the hydride source. organicchemistrydata.org In these systems, the silane is the reducing agent, and the palladium species is the catalyst. There is no indication that this compound would play a co-catalytic role in such a reaction.
Precursor Development for Advanced Organometallic Reagents
The synthesis of this compound itself relies on the use of a highly reactive organometallic precursor. The most common method for its preparation involves the reaction of a pentafluorophenyl organometallic reagent with a suitable chlorosilane.
Specifically, pentafluorophenyllithium (C6F5Li) or the corresponding Grignard reagent, pentafluorophenylmagnesium bromide (C6F5MgBr), can be used as the source of the pentafluorophenyl nucleophile. scholaris.ca These reagents are typically generated in situ and then reacted with dichlorodimethylsilane (B41323) (Me2SiCl2) to afford this compound.
Table of Precursors for this compound Synthesis
| Organometallic Precursor | Silane Reagent | Product |
|---|---|---|
| Pentafluorophenyllithium (C6F5Li) | Dichlorodimethylsilane (Me2SiCl2) | This compound |
Conversely, there is limited evidence to suggest that this compound is a common precursor for the development of other advanced organometallic reagents. The strength and inertness of the carbon-fluorine and silicon-carbon bonds make the cleavage of the pentafluorophenyl group from the silicon center to form a new organometallic species challenging under typical conditions. It is more synthetically practical to utilize the more reactive pentafluorophenyl halides or to generate pentafluorophenyllithium or Grignard reagents directly for the synthesis of other pentafluorophenyl-containing organometallic compounds.
Applications in Advanced Materials Science and Polymer Chemistry
Functionalized Polysiloxane Synthesis
The synthesis of functionalized polysiloxanes often utilizes hydrosilylation, a chemical reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). nih.gov This process is a highly efficient and widely used method for creating and modifying silicone polymers, yielding products with high selectivity and without the formation of major byproducts. rsc.org The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being particularly common. mdpi.comnih.gov
(Pentafluorophenyl)dimethylsilane, containing a reactive Si-H bond, can serve as a key reagent in these hydrosilylation reactions. It can be reacted with polymers or monomers containing vinyl groups to introduce the pentafluorophenyl moiety into the final polymer structure. For instance, by reacting this compound with a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), a new copolymer is formed where the pentafluorophenyl groups are appended to the polysiloxane backbone. This functionalization dramatically alters the properties of the original polymer, introducing the characteristics of the highly fluorinated aromatic group.
The general mechanism for this functionalization is the anti-Markovnikov addition of the Si-H group to the vinyl group, ensuring the silicon atom bonds to the terminal carbon of the double bond. nih.gov This method's versatility allows for the precise tuning of the final polymer's properties by controlling the ratio of functional silane (B1218182) to vinyl groups in the starting materials.
Table 1: Components and Conditions for Hydrosilylation-based Polysiloxane Functionalization
| Component | Role | Common Examples |
|---|---|---|
| Hydrosilane | The source of the Si-H bond that adds across the unsaturated bond; introduces functionality. | This compound, 1,1,3,3-Tetramethyldisiloxane |
| Unsaturated Polymer/Monomer | The polymer backbone or monomer containing C=C or C≡C bonds to be functionalized. | Vinyl-terminated polydimethylsiloxane, Dienes |
Surface Modification Techniques via Silane Monolayers
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a solid substrate. Silane-based SAMs are particularly common for modifying hydroxyl-terminated surfaces like silicon wafers (with their native oxide layer), glass, and other metal oxides. rsc.org These techniques are foundational for creating surfaces with tailored properties for applications in electronics, biotechnology, and sensor technology.
Silanes containing a pentafluorophenyl group are of particular interest for creating functional surfaces. While studies may focus on analogs like pentafluorophenylalkyltrichlorosilane (PFATCl), the principles are directly applicable. nih.gov The formation of these monolayers is typically a two-step process. nih.gov The first step is chemisorption, where the reactive head of the silane molecule (e.g., a trichlorosilane (B8805176) or trialkoxysilane group) reacts with the hydroxyl groups on the substrate surface, forming strong covalent bonds (Si-O-Substrate). nih.gov The second step involves the molecular arrangement and ordering of the molecules on the surface, driven by interactions between the terminal functional groups. nih.gov
In the case of pentafluorophenyl-terminated silanes, the arrangement is influenced by interactions between the aromatic rings, such as hydrogen bonding (CH···FC) and quadrupolar interactions, which can lead to a well-ordered, densely packed monolayer. nih.gov The resulting surface exposes the pentafluorophenyl groups, imparting properties such as high hydrophobicity and unique electronic characteristics. This modification can control the nanostructure and composition of surfaces, which is critical for the development of molecular electronic devices. nih.gov The use of this compound, after modification to include a hydrolyzable group, would follow these principles to create a functionalized surface.
Table 2: Characteristics of Pentafluorophenyl-based Silane Monolayer Formation
| Feature | Description | Significance |
|---|---|---|
| Substrate | Typically a solid with a hydroxylated surface. | Silicon with native oxide, glass. rsc.org |
| Silane Structure | Consists of a reactive head (e.g., -SiCl₃), an alkyl chain, and a terminal pentafluorophenyl group. | The head group anchors to the substrate; the terminal group defines the new surface properties. nih.gov |
| Formation Process | A two-step process involving initial chemisorption followed by molecular self-organization. nih.gov | Leads to a stable, covalently bound, and ordered molecular layer. |
| Intermolecular Forces | Attractive quadrupolar interactions and potential hydrogen bonding between phenyl and pentafluorophenyl rings. nih.gov | Promotes a more ordered and densely packed monolayer structure. |
| Resulting Surface | A surface terminated with pentafluorophenyl groups, exhibiting high hydrophobicity and distinct electronic properties. | Useful for controlling wetting, adhesion, and for fabricating nanoelectronic components. nih.gov |
Additive Functions in Electrochemical Energy Storage Systems
In the field of electrochemical energy storage, particularly lithium-ion batteries, electrolyte additives play a crucial role in improving performance, stability, and lifespan. A key challenge is the continuous decomposition of the electrolyte at the electrode surfaces, which leads to capacity fade. Additives are introduced in small quantities to form a stable and passivating layer on the electrodes, known as the solid electrolyte interphase (SEI). elsevierpure.comnih.gov
Pentafluorophenyl-containing silanes have emerged as highly effective SEI-forming additives. Research on the closely related compound, Tris(pentafluorophenyl)silane (TPFPS), demonstrates the functional principle. elsevierpure.comresearchgate.net During the initial charging cycles of a lithium-ion battery, the TPFPS additive is preferentially reduced at the anode surface before the primary electrolyte solvents. elsevierpure.com This electrochemical reduction leads to the formation of a compact, uniform, and highly passivating SEI layer. elsevierpure.comresearchgate.net
The stability of the SEI derived from TPFPS is significantly higher than that formed from conventional carbonate-based electrolytes. researchgate.net This superior passivation layer effectively suppresses further electrolyte decomposition, which in turn reduces irreversible capacity loss and enhances the cycling stability and Coulombic efficiency of the battery. elsevierpure.com The presence of fluorine in the SEI is believed to contribute to its stability and effectiveness. Given its structural similarities, this compound is expected to function via a similar mechanism, undergoing reductive decomposition to contribute to a stable SEI on the anode. The use of such additives is a promising strategy for enabling next-generation high-performance lithium-ion batteries. nih.govnih.gov
Table 3: Performance Enhancement of Lithium-Ion Batteries with Tris(pentafluorophenyl)silane (TPFPS) Additive
| Cell Type | Performance Metric | Condition | Without TPFPS | With TPFPS |
|---|---|---|---|---|
| Li/Graphite Half-Cell | Coulombic Efficiency (1st cycle) | N/A | Lower | Higher elsevierpure.com |
| Li/Graphite Half-Cell | Capacity Retention | After cycling | Lower | Higher elsevierpure.com |
| Graphite/LiCoO₂ Full-Cell | Capacity Retention | After cycling | Lower | Higher elsevierpure.com |
Advanced Spectroscopic Characterization and Theoretical Studies
Spectroscopic Techniques for Structural Elucidation and Mechanistic Understanding
Spectroscopic analysis is fundamental to characterizing the unique structural features imparted by the electron-withdrawing pentafluorophenyl group on the silicon center.
Multinuclear NMR spectroscopy is a powerful tool for probing the local chemical environments of fluorine, silicon, and carbon atoms within (Pentafluorophenyl)dimethylsilane derivatives. In particular, ¹⁹F and ²⁹Si NMR provide direct insight into the electronic effects of the C₆F₅ group.
Detailed NMR studies have been conducted on key derivatives such as tris(pentafluorophenyl)silanol ((C₆F₅)₃SiOH), which serves as an important analog. unimi.it The ¹⁹F NMR spectrum of this compound shows distinct signals for the ortho, meta, and para fluorine atoms, with characteristic chemical shifts and coupling constants that reflect their unique electronic environments. unimi.it The ortho-fluorines typically appear at the highest frequency (least shielded), while the para-fluorine shows a triplet due to coupling with the two meta-fluorines. unimi.it The ²⁹Si NMR chemical shift provides a sensitive measure of the electron density at the silicon nucleus. For (C₆F₅)₃SiOH, the ²⁹Si signal appears at -30.98 ppm, indicating a significantly deshielded silicon atom compared to non-fluorinated analogs, a direct consequence of the strong inductive effect of the three C₆F₅ groups. unimi.it
Furthermore, temperature-dependent ²⁹Si NMR studies on related compounds like 2-[dimethyl(pentafluorophenyl)siloxy]-2-penten-4-one have been used to investigate dynamic processes, such as intramolecular rearrangements (silylotropy). The variation in chemical shifts with temperature can indicate the existence of transient intermediates, including species with a pentacoordinated silicon atom, which is crucial for understanding reaction mechanisms.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 3.56 | s | -OH |
| ¹⁹F | -128.1 | d, J = 18.5 | ortho-F |
| ¹⁹F | -159.1 | m | meta-F |
| ¹⁹F | -145.8 | t, J = 19.9 | para-F |
| ²⁹Si | -30.98 | - | Si |
| ¹³C | 105.1 | t, ²JC-F = 27.6 | ipso-C |
| ¹³C | 149.1 | ¹JC-F = 244.0 | ortho-C |
| ¹³C | 137.5 | ¹JC-F = 256.0 | meta-C |
| ¹³C | 144.1 | ¹JC-F = 260.0, ²JC-F = 13.1, ³JC-F = 6.1 | para-C |
Single-crystal X-ray diffraction provides definitive, three-dimensional structural information, including precise bond lengths and angles, which is invaluable for understanding the steric and electronic properties of this compound derivatives.
The crystal structure of tris(pentafluorophenyl)silanol, [(C₆F₅)₃SiOH], has been elucidated, revealing key structural parameters. unimi.it The analysis showed the presence of two independent silanol (B1196071) molecules in the crystal lattice. The Si-O bond distance was found to be notably short [1.621(3) and 1.618(3) Å], which can be attributed to the strong electron-withdrawing nature of the pentafluorophenyl groups enhancing the bond polarity and strength. unimi.it The geometry around the silicon atom deviates slightly from an ideal tetrahedron, influenced by the steric bulk of the three C₆F₅ rings. Supramolecular packing in the solid state is heavily influenced by hydrogen bonding patterns. unimi.it Such crystallographic data are essential for validating the results of computational models and for building a comprehensive picture of the molecule's structure.
| Parameter | Molecule 1 | Molecule 2 |
|---|---|---|
| Si-O Bond Length (Å) | 1.621(3) | 1.618(3) |
| Average Si-C Bond Length (Å) | 1.859 | 1.859 |
| Average O-Si-C Angle (°) | 109.1 | 109.8 |
| Average C-Si-C Angle (°) | 109.8 | 109.1 |
Computational Chemistry and Density Functional Theory (DFT) Investigations
Computational methods, particularly Density Functional Theory (DFT), complement experimental techniques by providing a theoretical framework to explore molecular properties that are difficult or impossible to measure directly.
DFT calculations are widely employed to investigate the electronic landscape of molecules containing pentafluorophenyl groups. These studies can map the electron density distribution, calculate molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generate molecular electrostatic potential (MESP) maps. nih.govnih.govyoutube.com
For compounds like this compound, the MESP would be expected to show a region of high positive potential around the silicon atom and the methyl protons, while the highly electronegative fluorine atoms of the C₆F₅ ring would create regions of strong negative potential. This charge distribution is critical for predicting sites of nucleophilic or electrophilic attack. The HOMO-LUMO energy gap, also obtainable from DFT, is a key indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net Analysis of the natural bond orbitals (NBO) can further quantify the charge transfer and delocalization effects between the silicon center and the aromatic ring. nih.gov
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. mdpi.comsumitomo-chem.co.jp This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For reactions involving this compound, DFT can be used to model proposed mechanisms, such as hydrosilylation or condensation reactions. researchgate.netmdpi.com For instance, in a catalyzed reaction, DFT calculations can model the interaction of the silane (B1218182) with the catalyst, map the energy profile of the subsequent steps (e.g., oxidative addition, insertion, reductive elimination), and identify the rate-determining step by finding the highest energy barrier. researchgate.net The geometries of short-lived transition states, such as the aforementioned pentacoordinated silicon species, can be optimized, and their vibrational frequencies calculated to confirm they represent true saddle points on the potential energy surface. These theoretical investigations provide mechanistic hypotheses that can be tested experimentally, leading to a synergistic advancement in understanding chemical reactivity. mdpi.com
Q & A
Q. What are the established synthetic routes for (Pentafluorophenyl)dimethylsilane, and what factors influence reaction yield?
Answer: Two primary methods are documented:
- Route 1: Reaction of dichlorodimethylsilane with pentafluorophenyl Grignard reagents, achieving ~87% yield. Key factors include stoichiometric ratios, reaction temperature (optimized at 0–25°C), and inert atmosphere (argon/nitrogen) to prevent hydrolysis .
- Route 2: Bromopentafluorobenzene and dichlorodimethylsilane under palladium catalysis, yielding ~59%. Lower efficiency here may stem from competing side reactions (e.g., debromination) or incomplete silane activation .
Methodological Note: Monitor reaction progress via TLC or GC-MS, and purify via fractional distillation under reduced pressure.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy: NMR identifies fluorine environments; NMR confirms silicon bonding (expected δ: 10–15 ppm for dimethylsilane).
- FTIR: Peaks at 1250–1100 cm (Si–C stretching) and 1500–1400 cm (C–F vibrations).
- Chromatography: Use pentafluorophenyl-modified HPLC columns (e.g., Ascentis® Express F5) for separation of fluorinated analogs, leveraging π-π interactions for high resolution .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Standardize anhydrous conditions (e.g., Schlenk line, molecular sieves).
- Document solvent purity (e.g., dried THF over Na/benzophenone).
- Validate intermediates via spectroscopic cross-checks (e.g., NMR for Grignard reagent activity) .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved in moisture-sensitive reactions?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., B(CF)) to enhance silane activation.
- Solvent Optimization: Replace THF with higher-boiling ethers (e.g., diglyme) to stabilize intermediates.
- In Situ Monitoring: Use Raman spectroscopy to track silane consumption and adjust reagent addition rates dynamically .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
- Cross-Validation: Compare NMR with X-ray crystallography to confirm substituent orientation.
- Computational Modeling: Employ DFT calculations (e.g., Gaussian) to predict chemical shifts and identify steric/electronic effects .
- Isotopic Labeling: Use -labeled reagents to trace unexpected coupling patterns in mass spectrometry .
Q. How does the electronic nature of pentafluorophenyl groups influence the reactivity of this compound in catalysis?
Answer:
- Electron-Withdrawing Effects: The strong -I effect of CF groups stabilizes silicon-centered electrophiles, enhancing their activity in Friedel-Crafts or hydrosilylation reactions.
- Comparative Studies: Contrast with phenyl-dimethylsilane derivatives to isolate fluorine’s role. Use cyclic voltammetry to quantify silicon’s Lewis acidity .
Q. What are the challenges in applying this compound as a precursor for functionalized polymers?
Answer:
- Steric Hindrance: Bulky CF groups may impede monomer access in coordination polymerization. Mitigate via copolymerization with less hindered silanes.
- Thermal Stability: Assess decomposition thresholds (TGA/DSC) to optimize processing temperatures.
- Catalyst Compatibility: Screen metallocene catalysts (e.g., CpZrCl) with borate cocatalysts (e.g., [PhC][B(CF)]) to balance activity and polymer molecular weight .
Data Contradiction & Validation
Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?
Answer:
- Side-Reaction Analysis: Use GC-MS to detect volatile byproducts (e.g., Si-O oligomers from trace moisture).
- Kinetic Profiling: Perform time-course studies under varying temperatures to identify rate-limiting steps.
- Replicate with Controlled Variables: Systematically alter one parameter (e.g., solvent polarity) while holding others constant .
Q. What methodologies validate the environmental safety of this compound in laboratory settings?
Answer:
- Toxicity Extrapolation: Apply read-across models using structurally similar silanes (e.g., tetramethylsilane) with established exposure limits (e.g., 1300 µg/m annual).
- Ecotoxicology Assays: Conduct Daphnia magna acute toxicity tests to estimate LC values .
Tables for Key Data
| Synthetic Route | Reactants | Catalyst | Yield (%) | Key Challenge |
|---|---|---|---|---|
| Dichlorodimethylsilane + CFMgBr | Grignard reagent | None | 87 | Moisture sensitivity |
| Bromopentafluorobenzene + ClSi(CH) | Pd(PPh) | 59 | Competing debromination |
| Analytical Technique | Parameter Measured | Optimal Conditions |
|---|---|---|
| NMR | Fluorine environment | CDCl, 470 MHz |
| PFP-HPLC | Purity | MeOH/HO (90:10), 1 mL/min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
